molecular formula C15H11N3 B2683535 2-(1H-indol-3-yl)-1H-1,3-benzodiazole CAS No. 54634-78-5

2-(1H-indol-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2683535
CAS No.: 54634-78-5
M. Wt: 233.274
InChI Key: RCZFLAJLIRTRKX-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of indole and benzodiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with indole-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while substitution reactions can introduce various functional groups onto the indole or benzodiazole rings .

Scientific Research Applications

2-(1H-indol-3-yl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)quinazoline: Shares the indole moiety but has a quinazoline ring instead of benzodiazole.

    3-(1H-indol-3-yl)isoindolin-1-one: Contains an indole ring fused with an isoindolinone structure.

    2-(1H-indol-3-yl)cyclohexanone: Features an indole ring attached to a cyclohexanone moiety.

Uniqueness

2-(1H-indol-3-yl)-1H-1,3-benzodiazole is unique due to the combination of indole and benzodiazole rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZFLAJLIRTRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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